Pregnanediol-3-glucuronide Pregnanediol-3-glucuronide Pregnanediol-3-glucuronide is a steroid glucosiduronic acid.
Pregnanediol-3alpha-Glucuronide is a metabolite formed during the catabolism of progesterone. The urinary levels of this progesterone metabolite may be used to indirectly measure progesterone levels and to assess female reproductive function.
Brand Name: Vulcanchem
CAS No.: 1852-49-9
VCID: VC21147781
InChI: InChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)/t13-,14+,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1
SMILES: CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O
Molecular Formula: C27H44O8
Molecular Weight: 496.6 g/mol

Pregnanediol-3-glucuronide

CAS No.: 1852-49-9

Cat. No.: VC21147781

Molecular Formula: C27H44O8

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

Pregnanediol-3-glucuronide - 1852-49-9

Specification

Description Pregnanediol-3-glucuronide is a steroid glucosiduronic acid.
Pregnanediol-3alpha-Glucuronide is a metabolite formed during the catabolism of progesterone. The urinary levels of this progesterone metabolite may be used to indirectly measure progesterone levels and to assess female reproductive function.
CAS No. 1852-49-9
Molecular Formula C27H44O8
Molecular Weight 496.6 g/mol
IUPAC Name (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Standard InChI InChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)/t13-,14+,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1
Standard InChI Key ZFFFJLDTCLJDHL-JQYCEVDMSA-N
Isomeric SMILES C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O
SMILES CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O
Canonical SMILES CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator